molecular formula C12H13N3OS B1436571 6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one CAS No. 872629-58-8

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one

Cat. No. B1436571
M. Wt: 247.32 g/mol
InChI Key: AOBAWNDUVJYVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one is a chemical compound with the CAS Number 872629-58-8 . It has a molecular weight of 247.32 and its IUPAC name is 6-methyl-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6,14H,2,7H2,1H3,(H,13,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.316 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 375.5±45.0 °C at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

  • Solvent-Free Microwave Synthesis of Derivatives : This compound is used in the solvent-free microwave synthesis of derivatives like (Aryland Heteroaryl-methylene)-amino derivatives. This process is characterized by X-ray diffraction studies, demonstrating the compound's utility in creating structurally diverse derivatives (Tabatabaee et al., 2007).

  • Synthesis of Schiff Bases : The compound is involved in the synthesis of Schiff Bases via reaction with various aldehydes. These compounds are characterized by IR, NMR spectroscopy, mass spectrometry, and X-ray diffraction studies, highlighting its role in producing structurally diverse and potentially bioactive molecules (Tabatabaee et al., 2006).

  • Antiviral Activity Study : Derivatives of this compound have been synthesized and examined for their inhibitory effects on ortho- and paramyxoviruses. This indicates its potential utility in developing antiviral agents (Golankiewicz et al., 1995).

  • Syntheses and Reactions Study : It has been used to obtain various derivatives through reactions like displacement, demonstrating its versatility in chemical transformations (Wasti & Joullié, 1976).

  • Apoptosis Inducers in Cancer Research : Derivatives of this compound, especially those bearing a 1,2,3-triazole linker, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. This highlights its potential application in cancer research (Fu et al., 2017).

  • Photovoltaic Device Application : A derivative of this compound has been explored for use in photovoltaic devices. This shows its application in materials science, particularly in energy-related technologies (Halim et al., 2018).

  • Electrochemical Study : The electroreduction of this compound and its derivatives has been studied, indicating its relevance in electrochemistry (Fotouhi et al., 2003).

properties

IUPAC Name

6-methyl-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBAWNDUVJYVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Reactant of Route 3
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Reactant of Route 4
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one
Reactant of Route 6
6-Methyl-3-[(4-methylbenzyl)thio]-1,2,4-triazin-5(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.